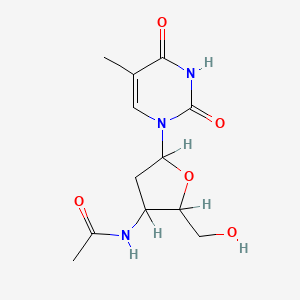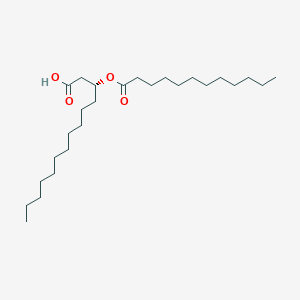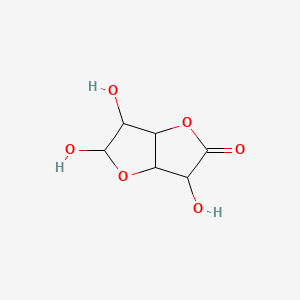
Mannuronolactone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of D-mannuronolactone and D-mannuronolactone p-cyanobenzoyl hydratones has been reported . Additionally, the synthesis of D-mannuronolactone acetonide is described from alginic acid, providing an efficient route for the manipulation at C-5 of mannose .Molecular Structure Analysis
The molecular structure of Mannuronolactone involves a total of 21 bonds. There are 13 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 3 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The polarographic reduction of D-mannurono-γ-lactone is a diffusion-controlled process, and is analytically applicable over the concentration range 20-100 hg lactone per ml . The addition of KH2PO4 gives similar results to those obtained with D-glucuronolactone, but the results suggest that the D-mannurono-lactone ring is less reactive .Wissenschaftliche Forschungsanwendungen
Nanomedicine
Mannuronolactone has been explored in the field of nanomedicine , particularly for its potential in targeted drug delivery systems. Due to its biocompatibility and ability to form hydrogels, it can be used to create nanoparticles that encapsulate therapeutic agents . These nanoparticles can be engineered to release their payload in response to specific physiological conditions, enhancing the efficacy of treatments with reduced side effects.
Antioxidant Therapy
The antioxidant properties of Mannuronolactone make it a candidate for therapeutic applications aimed at combating oxidative stress. Oxidative stress is implicated in various chronic diseases, and Mannuronolactone’s ability to scavenge free radicals could be harnessed to protect cells and tissues from damage.
Anti-inflammatory Treatment
Research suggests that Mannuronolactone exhibits anti-inflammatory effects. It may suppress the production of pro-inflammatory cytokines, offering a potential treatment avenue for conditions characterized by chronic inflammation.
Tissue Engineering
In tissue engineering, Mannuronolactone’s structural characteristics allow it to support cell adhesion and proliferation . It can be used to fabricate scaffolds that mimic the extracellular matrix, promoting tissue regeneration and repair.
Alginate Production
Mannuronolactone is a precursor in the production of alginates, which are polysaccharides with wide industrial applications. Alginates are used in wound dressings, as they can absorb wound exudate and maintain a moist environment conducive to healing.
Drug Formulation
Due to its solubility and stability, Mannuronolactone can be utilized in drug formulation. It can improve the solubility of poorly water-soluble drugs and can be used to control the release rate of active pharmaceutical ingredients.
Diagnostic Imaging
Mannuronolactone derivatives can be used in diagnostic imaging . When conjugated with imaging agents, they can enhance the contrast in imaging modalities like MRI, aiding in the diagnosis of various conditions.
Vaccine Adjuvant
As an adjuvant in vaccine formulations, Mannuronolactone can enhance the immune response to the antigen . This application is particularly valuable in the development of vaccines where a strong and sustained immune response is desired.
Wirkmechanismus
Mode of Action
Like many biochemical compounds, it is likely that mannuronolactone interacts with its targets to induce changes at the molecular or cellular level .
Biochemical Pathways
The specific biochemical pathways affected by Mannuronolactone are yet to be identified. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of Mannuronolactone’s action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of Mannuronolactone’s action are currently unknown. One study suggests that the polarographic reduction of mannuronolactone is a diffusion-controlled process .
Action Environment
The action, efficacy, and stability of Mannuronolactone may be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other biochemical compounds . .
Eigenschaften
IUPAC Name |
2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCQHRZUSEXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860472 | |
| Record name | 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mannuronolactone | |
CAS RN |
575-64-4 | |
| Record name | Mannurono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



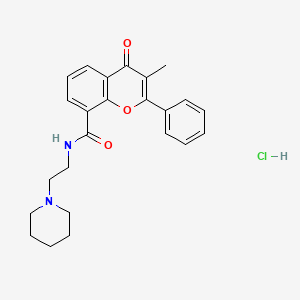
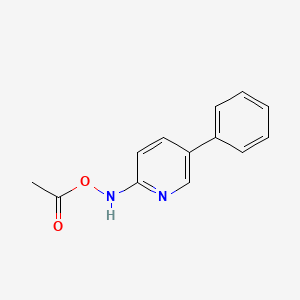

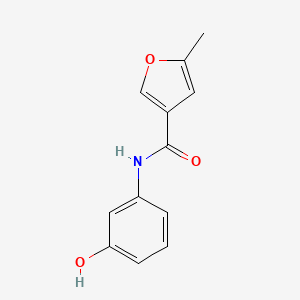
![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)
![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
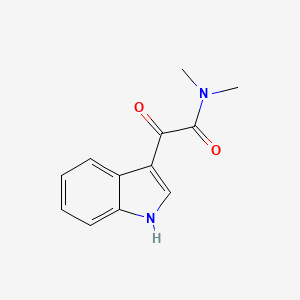
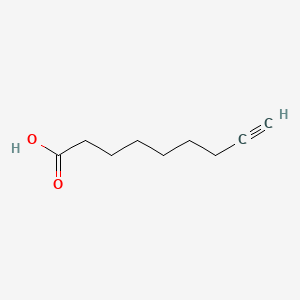
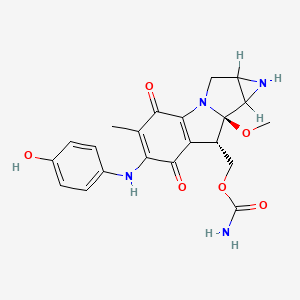
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)
